molecular formula C11H7N5O2S B15356400 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B15356400
M. Wt: 273.27 g/mol
InChI Key: WXAAWCGGDOHKQI-UHFFFAOYSA-N
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Description

3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are nitrogen-containing bicyclic compounds known for their diverse biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong nitrating agents such as nitric acid and sulfuric acid, and the process may involve multiple steps to ensure the correct functional groups are introduced.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may use agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or iodine (I2).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Biologically, this compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Its ability to disrupt bacterial cell walls and inhibit growth makes it a candidate for developing new antibiotics.

Medicine: In medicine, the compound's anticancer properties are of particular interest. Studies have indicated its ability to induce apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent for cancer treatment.

Industry: Industrially, this compound is used in the development of dyes, pigments, and other chemical products. Its unique structure and properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, disrupting normal cellular functions and leading to cell death. The exact molecular targets and pathways can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

  • 2-(8-Nitroquinolin-3-yl)phenol

  • 4-(5-Nitroquinolin-6-yl)cyclohexanol

  • 2-(6-Nitroquinolin-5-yl)acetonitrile

Uniqueness: 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. Its thiadiazole ring, in particular, contributes to its distinct reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C11H7N5O2S

Molecular Weight

273.27 g/mol

IUPAC Name

3-(6-nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H7N5O2S/c12-11-14-10(15-19-11)9-3-1-6-5-7(16(17)18)2-4-8(6)13-9/h1-5H,(H2,12,14,15)

InChI Key

WXAAWCGGDOHKQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C3=NSC(=N3)N)C=C1[N+](=O)[O-]

Origin of Product

United States

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